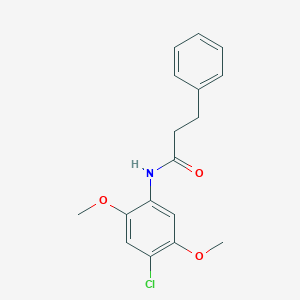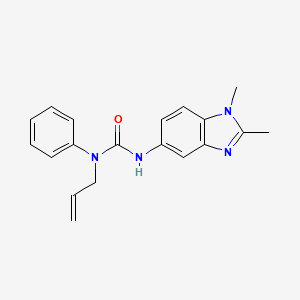![molecular formula C16H23NO3 B5698213 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are believed to have a range of therapeutic benefits.
Mecanismo De Acción
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, this compound increases levels of endocannabinoids, which are believed to have a range of therapeutic benefits, including pain relief, anti-inflammatory effects, and improved mood.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including increased levels of endocannabinoids in the brain, reduced pain sensitivity, anti-inflammatory effects, and improved mood. The compound has also been shown to have a range of neuroprotective effects, including the ability to protect against brain damage caused by stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide for lab experiments is its high selectivity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in the brain. However, the compound has some limitations, including its relatively short half-life and the fact that it is metabolized quickly in the body, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of potential future directions for research on N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide, including further studies on its potential therapeutic applications in areas such as pain management, addiction, anxiety, and depression. Other potential areas of research include studies on the compound's neuroprotective effects and its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research on the optimal dosing and administration of this compound to maximize its therapeutic benefits while minimizing any potential side effects.
Métodos De Síntesis
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide is synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 3,4-dimethoxybenzaldehyde, followed by the addition of methylamine and acetic anhydride. The final product is purified using chromatography techniques to obtain a high-purity compound.
Aplicaciones Científicas De Investigación
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide has been extensively studied for its potential therapeutic applications in a range of areas, including pain management, addiction, anxiety, and depression. The compound is believed to work by increasing levels of endocannabinoids in the brain, which are natural compounds that have been shown to have a range of therapeutic benefits.
Propiedades
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(18)17-11-16(8-4-5-9-16)13-6-7-14(19-2)15(10-13)20-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQZKPVWHUNBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCCC1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)

![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)

![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)



![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)


![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)
